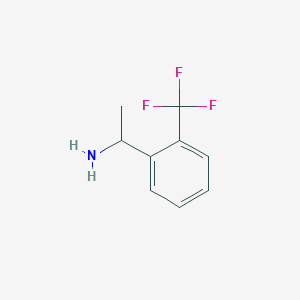

1-(2-Trifluoromethylphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIMKBGTYIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382092 | |

| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273384-78-4 | |

| Record name | α-Methyl-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273384-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-[2-(Trifluoromethyl)phenyl]ethylamine 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 1-(2-Trifluoromethylphenyl)ethylamine

An In-Depth Technical Guide to the Synthesis of 1-(2-Trifluoromethylphenyl)ethylamine

This compound is a chiral primary amine that serves as a crucial building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is characterized by a chiral center directly attached to an aromatic ring bearing a trifluoromethyl (-CF3) group at the ortho position. This -CF3 group is of paramount importance; it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The challenge, and indeed the focus of this guide, lies not just in the construction of the molecule but in the precise control of its stereochemistry. The biological activity of its enantiomers can differ dramatically, making stereoselective synthesis a critical objective for any viable production route.

This guide provides a comprehensive exploration of the primary methodologies for synthesizing this compound. We will dissect three core strategies: classical reductive amination to produce the racemic mixture, subsequent chiral resolution to separate the enantiomers, and modern asymmetric synthesis to directly form the desired enantiomer. The discussion will move beyond mere procedural outlines to address the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for implementation in a research and development setting.

High-Level Synthetic Overview

The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and limitations. The choice of route often depends on factors such as required enantiopurity, scale, cost, and available technology. The three principal pathways are illustrated below.

Caption: Core strategies for synthesizing this compound.

Part 1: Reductive Amination for Racemic Synthesis

Reductive amination is a robust and widely used method for preparing amines. It proceeds via a two-step, one-pot sequence: the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Causality and Mechanistic Insight

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2'-(trifluoromethyl)acetophenone. This is followed by dehydration to yield a trifluoromethyl-substituted imine. This imine is the key intermediate that is subsequently reduced. The choice of reducing agent is critical and dictates the reaction conditions.

Commonly used reducing agents include:

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃): These hydride reagents are mild and selective, making them suitable for laboratory-scale synthesis.[1] NaBH(OAc)₃ is particularly effective as it is less sensitive to acidic conditions that can favor imine formation.[1]

-

Catalytic Hydrogenation (H₂): Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is highly efficient and atom-economical, making it a preferred method for industrial-scale production.[2][3] The catalyst provides a surface for the adsorption of both the imine and hydrogen, facilitating the reduction.

The ortho-trifluoromethyl group can introduce steric hindrance, potentially slowing the reaction compared to unsubstituted acetophenone. Therefore, reaction conditions such as temperature and pressure may need to be optimized to achieve good conversion.[2]

Experimental Protocol: Reductive Amination with Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of racemic this compound.

Caption: Workflow for racemic synthesis via catalytic reductive amination.

Methodology:

-

Reactor Setup: A pressure-rated stainless-steel autoclave is charged with methanol (10 volumes relative to the ketone).

-

Reagent Addition: 2'-(Trifluoromethyl)acetophenone (1.0 eq) is added, followed by a slurry of Raney Nickel (5-10 wt% of the ketone) in methanol. The catalyst should be handled under an inert atmosphere due to its pyrophoric nature.

-

Ammonolysis: The reactor is sealed, purged with nitrogen, and then pressurized with anhydrous ammonia to 3-5 bar. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Hydrogenation: The ammonia pressure is vented, and the reactor is pressurized with hydrogen to 10-20 bar. The reaction mixture is heated to 50-80°C and stirred vigorously. Reaction progress is monitored by GC or HPLC until the starting material is consumed (typically 8-16 hours).

-

Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst.

-

Isolation: The methanol is removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield racemic this compound.

| Parameter | Condition | Rationale |

| Ammonia Source | Anhydrous Ammonia | Provides the nitrogen atom for the amine.[3] |

| Catalyst | Raney Nickel | A cost-effective and highly active catalyst for hydrogenation.[3] |

| Solvent | Methanol | Good solvent for both reactants and the imine intermediate. |

| Temperature | 50-80°C | Balances reaction rate and potential side reactions. |

| H₂ Pressure | 10-20 bar | Ensures sufficient hydrogen concentration for efficient reduction. |

| Typical Yield | 80-95% | This method is generally high-yielding.[2] |

Part 2: Chiral Resolution of the Racemic Amine

For applications requiring a single enantiomer, the racemic mixture produced via reductive amination must be separated. The most established and industrially scalable method is chiral resolution via the formation of diastereomeric salts.[4]

Principle of Diastereomeric Salt Crystallization

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities in a given solvent. This difference allows one diastereomer to be selectively crystallized from the solution, while the other remains in the mother liquor. The desired enantiomer of the amine is then liberated from the crystallized salt by treatment with a base.

The success of a resolution is a self-validating system: the formation of a crystalline salt and subsequent analysis of its enantiomeric composition by chiral HPLC provides immediate feedback on the efficacy of the chosen resolving agent and solvent system.

Experimental Protocol: Resolution with Tartaric Acid Derivative

Caption: Workflow for the chiral resolution of a racemic amine.

Methodology:

-

Salt Formation: Racemic this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or an ethanol/water mixture. The solution is warmed to 50-60°C. A solution of the chiral resolving agent, for example, (L)-Dibenzoyl-tartaric acid ((L)-DBTA) (0.5-1.0 eq), in the same solvent is added slowly.

-

Crystallization: The resulting clear solution is allowed to cool slowly to room temperature, often with gentle stirring. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization. The mixture is typically stirred for several hours or overnight to maximize the yield of the crystalline salt.

-

Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. The enantiomeric enrichment of the amine in the salt should be checked by chiral HPLC. Recrystallization may be necessary to achieve the desired purity.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). An aqueous base (e.g., 2M NaOH) is added until the pH is >11 to deprotonate the amine and break the salt.

-

Purification: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched amine.

| Common Chiral Resolving Agents for Amines |

| (+)- or (-)-Tartaric Acid |

| (+)- or (-)-Dibenzoyltartaric Acid |

| (+)- or (-)-Mandelic Acid |

| (+)- or (-)-Camphorsulfonic Acid[6] |

| (+)- or (-)-N-Boc-phenylalanine[6] |

Part 3: Asymmetric Synthesis Strategies

While resolution is effective, it is inherently inefficient as it discards at least 50% of the material (unless the undesired enantiomer can be racemized and recycled). Asymmetric synthesis aims to directly produce the desired enantiomer, offering a more elegant and atom-economical approach.

Biocatalysis via ω-Transaminases (ω-TAs)

One of the most powerful methods for asymmetric amine synthesis is biocatalysis using ω-transaminases.[7] These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, producing a chiral amine with very high enantioselectivity.[8][9]

Causality and Mechanistic Insight: The ketone, 2'-(trifluoromethyl)acetophenone, enters the enzyme's active site, which is itself chiral. The pyridoxal phosphate (PLP) cofactor facilitates the amination process. The specific stereochemical outcome (R or S) is dictated by the enzyme's structure, which presents the ketone to the amine donor in a highly controlled orientation.

Key advantages include:

-

Exceptional Enantioselectivity: Often >99% enantiomeric excess (e.e.) is achievable.

-

Mild Reaction Conditions: Reactions are run in aqueous buffers at or near room temperature and neutral pH.

-

Green Chemistry: Avoids the use of heavy metals and harsh reagents.

Challenges can include substrate or product inhibition, which may require process optimization such as using a two-phase system to remove the product as it is formed.[7]

Caption: Biocatalytic cycle for asymmetric transamination.

Experimental Protocol: ω-Transaminase Mediated Synthesis

Methodology:

-

Buffer Preparation: A phosphate buffer (100 mM, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP) (1 mM), a required cofactor for the enzyme.

-

Reaction Setup: To the buffer, add the amine donor, isopropylamine (typically in large excess, e.g., 500 mM). The ω-transaminase enzyme (either as a lyophilized powder or a whole-cell preparation) is then added.

-

Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added. Due to its low water solubility, it may be dissolved in a co-solvent like DMSO (up to 25-30% v/v) to improve mass transfer.[7]

-

Bioconversion: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress is monitored by taking samples and analyzing them by chiral HPLC.

-

Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells). The pH of the supernatant is raised to >11 with NaOH, and the product amine is extracted with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield the highly enantiopure product.

| Parameter | Condition | Rationale |

| Catalyst | ω-Transaminase | Chiral enzyme dictates stereochemical outcome.[8] |

| Amine Donor | Isopropylamine | Common, inexpensive amine donor. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. |

| Solvent System | Aqueous Buffer / DMSO | Maintains enzyme activity and solubilizes the substrate.[7] |

| Temperature | 25-40°C | Optimal range for enzyme stability and activity. |

| Typical e.e. | >99% | Biocatalytic methods are known for high stereoselectivity.[7] |

Part 4: Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed through rigorous analytical characterization.

-

Purification: The primary method for purifying the final amine is vacuum distillation , owing to its liquid nature and relatively high boiling point. For smaller scales or for removing closely related impurities, column chromatography on silica gel may be employed.

-

Characterization: A full suite of analytical techniques is required to validate the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure by showing characteristic signals for the aromatic, methine (CH), and methyl (CH₃) protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and integrity of the -CF₃ group, which will appear as a sharp singlet.

-

-

Mass Spectrometry (MS): Typically performed using GC-MS, this analysis confirms the molecular weight of the compound.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the definitive method for determining the enantiomeric purity (e.e.) of the product. The sample is passed through a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for their quantification.

-

Conclusion

The synthesis of this compound offers a classic case study in the strategic decisions faced by process chemists. The choice between a racemic synthesis followed by resolution and a direct asymmetric approach involves a trade-off between established, robust technology and more modern, efficient methods.

-

Reductive Amination followed by Chiral Resolution is a reliable and well-understood pathway. While it suffers from the inherent 50% loss of material, its procedural simplicity and the predictability of crystallization make it a viable option, especially when racemization of the unwanted enantiomer is feasible.

-

Asymmetric Synthesis , particularly through biocatalysis, represents the state-of-the-art. It offers unparalleled enantioselectivity under environmentally benign conditions. As the availability and robustness of commercial transaminases continue to improve, this route is becoming increasingly attractive for both laboratory and industrial-scale production.

The optimal synthetic strategy will ultimately be determined by the specific requirements of the project, balancing economic, environmental, and technical considerations to deliver this valuable chiral building block with the necessary quality and efficiency.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. sandermanpub.net [sandermanpub.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ProQuest [proquest.com]

- 10. dea.gov [dea.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Trifluoromethylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-trifluoromethylphenyl)ethylamine, a key chiral building block in modern medicinal chemistry. This document moves beyond a simple recitation of data points to offer an in-depth analysis of the experimental methodologies used to determine these properties, the rationale behind these choices, and the implications of these properties in drug design and development. The strategic incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and target-binding interactions, making a thorough understanding of its physicochemical profile essential for its effective application.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a chiral primary amine that has garnered significant attention in the pharmaceutical industry. Its utility stems from the unique combination of a chiral ethylamine side chain and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The introduction of a CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability.[1]

This guide will provide a detailed examination of the key physicochemical parameters of this compound, offering both reported data and detailed experimental protocols for their determination. Understanding these properties is not merely an academic exercise but a critical component of rational drug design, enabling scientists to predict and modulate the behavior of molecules destined for therapeutic applications.

Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀F₃N | PubChem[2] |

| Molecular Weight | 189.18 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Analogous Compounds[3] |

| Boiling Point | ~203-220 °C (Predicted/Analog Data) | ChemicalBook, Supplier Data[3][4] |

| Melting Point | Not available (liquid at room temperature) | |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Slightly soluble in water. | Analogous Compounds, ChemicalBook[3][5] |

| pKa | ~9-11 (Predicted/Analog Data) | Supplier Data, Benchchem[3][6] |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The emphasis is on providing a self-validating system of methodologies that ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that provides information about its purity and volatility. For liquid amines, several methods can be employed for its determination.

Protocol: Micro-Boiling Point Determination

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the capillary tube as the air inside expands and is expelled.

-

Continue gentle heating until a continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

-

Causality: The principle behind this method is the precise determination of the temperature at which the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the point at which it is drawn back into the capillary marks the equilibrium point, providing an accurate boiling point reading.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid indicates its basicity. This is a critical parameter in drug development as it influences a compound's solubility, absorption, and interaction with biological targets at different pH values.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[6]

-

Apparatus: Calibrated pH meter with an electrode, burette, beaker, and magnetic stirrer.

-

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M in a water/methanol mixture to ensure solubility).

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the amine solution into a beaker with a magnetic stir bar.

-

If determining the pKa of the conjugate acid, first add a stoichiometric excess of the standard HCl solution to fully protonate the amine.

-

Titrate the solution with the standard NaOH solution, adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[8] This corresponds to the midpoint of the steepest part of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would likely appear as complex multiplets in the range of 7.2-7.8 ppm. The methine proton would be a quartet coupled to the methyl protons, and the methyl group would be a doublet coupled to the methine proton. The amine protons would typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The trifluoromethyl carbon would have a characteristic chemical shift and would likely show coupling to the fluorine atoms. The aromatic carbons would appear in the region of 120-150 ppm, while the aliphatic carbons would be found at higher field (lower ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretch (aromatic and aliphatic): Absorptions in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 189. Common fragmentation patterns for ethylamines include the loss of a methyl group (CH₃) to give a [M-15]⁺ fragment, which is often the base peak.[9]

Applications in Drug Development: A Field-Proven Perspective

The unique physicochemical properties of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its chiral nature allows for the stereoselective synthesis of drug candidates, which is crucial as different enantiomers can have vastly different biological activities and safety profiles.

The trifluoromethyl group, as previously mentioned, is a key feature. Its incorporation into drug molecules has been a successful strategy in medicinal chemistry to enhance efficacy and improve ADME properties.[10] While specific, publicly disclosed drug candidates synthesized directly from this compound are often proprietary, its structural motif is found in compounds targeting a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases. Its use as a chiral amine allows for the construction of complex molecular architectures with precise three-dimensional orientations necessary for potent and selective target engagement.

Safety and Handling

As a primary amine, this compound should be handled with appropriate safety precautions. It is likely to be corrosive and a skin and eye irritant.[2] Always consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, emphasizing the experimental methodologies for their determination and their relevance in the context of drug discovery and development. The strategic combination of a chiral center and a trifluoromethyl-substituted aromatic ring makes this compound a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, as outlined in this guide, is essential for its successful and rational application in the synthesis of the next generation of therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]

- 4. 1213509-92-2 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. enamine.net [enamine.net]

- 9. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(2-Trifluoromethylphenyl)ethylamine: Synthesis, Resolution, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Trifluoromethylphenyl)ethylamine is a critical chiral building block in modern medicinal chemistry. The presence of the trifluoromethyl group, a bioisostere of a methyl group, often imparts favorable properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, chiral resolution, and applications of this versatile amine, with a focus on practical insights for its use in research and drug development.

Chemical Identity and Structure

The structural formula of this compound features a trifluoromethyl group at the ortho position of the phenyl ring, attached to an ethylamine backbone. This substitution pattern is key to its utility in creating molecules with specific steric and electronic properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethanamine[1] |

| Molecular Formula | C9H10F3N[1] |

| Molecular Weight | 189.18 g/mol [1] |

| CAS Number (Racemate) | 273384-78-4[1] |

| CAS Number (HCl Salt) | 39959-68-7[2][3] |

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound is the reductive amination of 2'-(trifluoromethyl)acetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.

Reaction Pathway: Reductive Amination

Figure 2: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Acid for workup (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Imine Formation: Dissolve 2'-(trifluoromethyl)acetophenone in an anhydrous solvent such as methanol. Add an excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C. The addition of the reducing agent should be controlled to manage the exothermic reaction and prevent side reactions.

-

Workup and Isolation: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to protonate the amine. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and non-basic byproducts.

-

Purification: Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine, which will typically separate as an oil or can be extracted with an organic solvent. Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Chiral Resolution of this compound

The separation of the racemic mixture into its individual enantiomers is crucial for its application in the synthesis of chiral drugs. The most common method for this is classical resolution via the formation of diastereomeric salts with a chiral resolving agent. Derivatives of tartaric acid are frequently employed for this purpose.

Workflow for Chiral Resolution

Figure 3: Step-by-step workflow for chiral resolution.

Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This protocol provides a general guideline for the resolution of racemic amines and should be adapted for this compound.[4][5]

Materials:

-

Racemic this compound

-

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

-

Solvent (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating to obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt or by further cooling in a refrigerator.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.

-

Extraction and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. Evaporate the solvent to yield the enantiomerically enriched amine. The enantiomeric excess (e.e.) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Ar-H): Multiple signals in the range of 7.2-7.8 ppm. The ortho, meta, and para protons on the trifluoromethyl-substituted ring will exhibit complex splitting patterns.

-

Methine Proton (CH-NH₂): A quartet around 4.1-4.5 ppm, coupled to the methyl and amine protons.

-

Amine Protons (NH₂): A broad singlet that can appear over a wide range, typically between 1.5-3.0 ppm, and its position is concentration and solvent dependent.

-

Methyl Protons (CH₃): A doublet around 1.3-1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): A quartet around 120-125 ppm.

-

Methine Carbon (CH-NH₂): A signal in the range of 50-55 ppm.

-

Methyl Carbon (CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: A broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ range.

-

C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-N Stretching: An absorption band around 1020-1220 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 189.

-

Major Fragmentation Peaks: Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 174. Cleavage of the C-C bond adjacent to the amine can lead to a base peak at m/z = 173 ([M-CH₃]⁺) or a fragment corresponding to the trifluoromethylphenyl portion of the molecule.

Applications in Drug Development

This compound and its enantiomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

One notable example of a drug synthesized using a related precursor is Fenfluramine . Although fenfluramine itself is N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, the synthetic strategies, particularly the reductive amination step, are highly relevant.[6][7][8][9][10] The synthesis of fenfluramine often involves the reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one with ethylamine.[6][7][8][9][10] This highlights the importance of trifluoromethyl-substituted phenethylamine derivatives as key building blocks in the pharmaceutical industry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be a skin and eye irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant applications in pharmaceutical research and development. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure building blocks that are essential for the creation of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scispace.com [scispace.com]

- 3. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 7. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 8. Fenfluramine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(2-trifluoromethylphenyl)ethylamine: A Predictive Guide for Researchers

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the chiral amine 1-(2-trifluoromethylphenyl)ethylamine, a compound of interest in pharmaceutical and materials science research. In the absence of publicly available, experimentally verified spectra, this document serves as a comprehensive resource for researchers, offering theoretically derived Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, providing a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of this compound

This compound is a key chiral building block in the synthesis of various bioactive molecules and ligands for asymmetric catalysis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its steric and electronic properties, making its unambiguous characterization crucial for synthetic success and downstream applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of this compound. This guide offers a detailed, predictive breakdown of the expected spectroscopic signatures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following predictions are for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | d | 1H | Ar-H | The proton ortho to the electron-withdrawing CF₃ group is expected to be the most deshielded. |

| ~ 7.3 - 7.5 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |

| ~ 4.3 - 4.5 | q | 1H | CH | The methine proton is coupled to the adjacent methyl group (quartet). |

| ~ 1.8 - 2.0 | s (broad) | 2H | NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. |

| ~ 1.4 - 1.6 | d | 3H | CH₃ | The methyl protons are coupled to the adjacent methine proton (doublet). |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the aromatic carbons, the methine carbon, the methyl carbon, and the carbon bearing the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | Ar-C (quaternary) | The ipso-carbon attached to the ethylamine group. |

| ~ 125 - 135 (q) | Ar-C-CF₃ (quaternary) | The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| ~ 120 - 130 | Ar-CH | Aromatic methine carbons. |

| ~ 124 (q) | -CF₃ | The trifluoromethyl carbon will show a strong quartet due to one-bond C-F coupling. |

| ~ 50 - 55 | -CH-NH₂ | The aliphatic methine carbon. |

| ~ 20 - 25 | -CH₃ | The aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Proton decoupling: Employed to simplify the spectrum to singlets (except for carbons coupled to fluorine).

-

Spectral width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with calibration to the CDCl₃ triplet at δ 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1600 - 1620 | Medium | N-H bend (scissoring) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1100 - 1350 | Strong | C-F stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Molecular Weight: C₉H₁₀F₃N = 189.18 g/mol

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale for Formation |

| 189 | [M]⁺ | Molecular ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl group |

| 120 | [M - C₄H₄F₃]⁺ | Benzylic cleavage, loss of the ethylamine side chain |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Detection: Record the mass-to-charge ratio (m/z) of the resulting ions.

Structural and Workflow Diagrams

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. It is important to note that these are predicted values, and experimental verification is always recommended for definitive structural confirmation.

A Technical Guide to 1-(2-Trifluoromethylphenyl)ethylamine: Commercial Availability, Synthesis, and Applications

This guide provides an in-depth analysis of 1-(2-trifluoromethylphenyl)ethylamine, a critical fluorinated building block for researchers and professionals in drug development. We will explore its commercial landscape, delve into practical synthetic methodologies, and examine its applications, grounded in the principles of modern medicinal chemistry.

Core Compound Profile

This compound is a chiral amine whose structure is foundational for creating more complex molecules. The presence of the trifluoromethyl (CF3) group at the ortho position of the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon in pharmaceutical and agrochemical research.

| Property | Value |

| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine |

| Molecular Formula | C9H10F3N |

| Molecular Weight | 189.18 g/mol |

| CAS Number (Racemate) | 86359-70-6 |

| CAS Number (HCl Salt) | 39959-68-7 |

Commercial Availability and Sourcing

The compound is commercially available, primarily as its hydrochloride salt, which enhances stability and ease of handling. Sourcing the free base or specific enantiomers ((R) or (S)) may require contacting specialty chemical suppliers for custom synthesis.

Table 1: Representative Commercial Suppliers for 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride (CAS: 39959-68-7)

| Supplier | Product Name | Purity/Specification | Notes |

| BLD Pharm | 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride | Not specified | Listed as a research chemical for online orders.[1] |

Note: Availability and specifications are subject to change. Researchers should always request a certificate of analysis (CoA) before purchase.

It is crucial to distinguish this compound from its isomers, which are also commercially available and serve different synthetic purposes. Common related compounds include:

-

2-[2-(Trifluoromethyl)phenyl]ethylamine (CAS: 774-18-5)[2][3]

-

1-[3-(Trifluoromethyl)phenyl]ethylamine

-

1-[4-(Trifluoromethyl)phenyl]ethylamine [4]

Synthetic Methodologies

While direct purchase is feasible for small-scale research, in-house synthesis may be required for large quantities or for accessing specific enantiomers. The most common and robust approach is the reductive amination of the corresponding ketone. For enantiomerically pure forms, biocatalysis offers a state-of-the-art alternative.

Protocol: Synthesis via Reductive Amination

This classical two-step, one-pot method involves the formation of an imine from 2'-(trifluoromethyl)acetophenone, followed by in-situ reduction to the target amine.

Rationale: This pathway is widely used due to its reliability, use of readily available starting materials, and operational simplicity. The choice of reducing agent is critical; sodium borohydride is a mild and selective choice for reducing the imine in the presence of the ketone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq.) in methanol (5-10 mL per gram of ketone).

-

Imine Formation: Add ammonium acetate (10 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

-

Extraction (Base): Basify the aqueous layer with 2M sodium hydroxide (NaOH) to a pH > 10. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Caption: Reductive amination workflow for racemic synthesis.

Advanced Method: Biocatalytic Asymmetric Transamination

For drug development, obtaining a single enantiomer is often mandatory. ω-transaminase (ω-TA) enzymes provide a green and highly selective method for producing chiral amines.

Causality: ω-TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. The enzyme's chiral active site directs the addition to one face of the ketone, resulting in a product with very high enantiomeric excess (ee). This approach avoids chiral separation or the use of expensive metal catalysts. A similar strategy has been successfully employed for the synthesis of the (S)-1-(4-trifluoromethylphenyl)ethylamine isomer.[5]

Caption: Biocatalytic synthesis of an enantiopure amine.

Core Applications in Drug Discovery

The true value of this compound lies in the strategic impact of the trifluoromethyl (CF3) group on molecular properties.

Expertise from the Field: The CF3 group is often used by medicinal chemists as a bioisostere for a methyl or chloro group.[6] However, its influence extends far beyond simple steric replacement. The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of the amine, altering its ionization state at physiological pH. Furthermore, it enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[6] The incorporation of CF3 groups has been a successful strategy in numerous FDA-approved drugs.[7][8]

This building block is therefore instrumental in the synthesis of:

-

Kinase Inhibitors: The amine can serve as a key hydrogen-bonding moiety for interaction with the hinge region of kinases.

-

GPCR Ligands: The phenyl ring can be further functionalized to optimize interactions with receptor binding pockets.

-

CNS-active Agents: Enhanced lipophilicity can facilitate passage through the blood-brain barrier.

Caption: Role of the building block in drug design logic.

Safety, Handling, and Storage

As a chemical intermediate, this compound and its salts require careful handling.

Trustworthiness Through Safety: Adherence to safety protocols is non-negotiable. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) from the supplier.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] Some related compounds are listed as causing severe skin burns and eye damage.[10] Inhalation may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[11]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[1]

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in drug discovery. Its commercial availability, primarily as a hydrochloride salt, makes it accessible for initial research. For more advanced applications requiring enantiopurity, established synthetic routes like reductive amination and modern biocatalytic methods provide clear pathways. Understanding the profound influence of its trifluoromethyl group allows researchers to rationally design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-[2-(Trifluoromethyl)phenyl]ethylamine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-[2-(Trifluoromethyl)phenyl]ethylamine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ProQuest [proquest.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

safety and handling of 1-(2-trifluoromethylphenyl)ethylamine

An In-depth Technical Guide to the Safe Handling of 1-(2-Trifluoromethylphenyl)ethylamine

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, chiral amines like this compound serve as critical building blocks for a new generation of therapeutics. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these potent compounds. This guide is crafted for the discerning scientist and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety protocols. It is built on the principle that true safety culture arises not from rote memorization of rules, but from a clear comprehension of the "why" behind each procedural step. By internalizing the principles within, you will not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific work.

Section 1: Hazard Identification and Comprehensive Risk Assessment

This compound and its close structural analogs are classified as hazardous substances. A thorough understanding of their intrinsic properties is the foundation of a robust safety plan. The primary hazards are associated with its corrosive and irritant nature.

1.1. GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for closely related trifluoromethylphenyl)ethylamines consistently indicate significant hazards. While a specific GHS classification for the exact title compound may vary slightly by supplier, the data for analogous compounds provides a strong basis for a conservative risk assessment.

-

Skin Corrosion/Irritation : Classified as Category 1B or 2, indicating it can cause severe skin burns and irritation upon contact.[1][2][3] The corrosive nature is a key concern, necessitating immediate and thorough decontamination if skin contact occurs.

-

Serious Eye Damage/Irritation : Classified as Category 1 or 2A, highlighting the risk of serious, potentially irreversible eye damage.[1][2][3] The chemical's ability to cause severe burns extends to the delicate tissues of the eye.

-

Specific Target Organ Toxicity (Single Exposure) : Often classified as Category 3, with the primary target being the respiratory system.[1][3] Inhalation of vapors or mists can lead to respiratory irritation, coughing, and shortness of breath.[1][2][4]

1.2. Toxicological Summary

While comprehensive toxicological data for this specific molecule is not widely published, information from analogous compounds and Safety Data Sheets (SDS) allows for an informed assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]

-

Acute Effects : Immediate symptoms upon exposure can include a burning sensation, redness, and pain at the point of contact (skin and eyes).[4][5] Inhalation may cause sore throat and coughing.[5]

-

Chronic Effects : Data on long-term exposure is limited. However, as with many reactive amines, repeated exposure without adequate protection could lead to chronic respiratory issues or dermatitis.

-

Hazardous Decomposition : When heated to decomposition, this compound can release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly dangerous hydrogen fluoride (HF).[1][2][3][4] This is a critical consideration for fire safety.

Data Summary Table: Hazard Profile

| Hazard Category | GHS Classification | Key Considerations |

| Skin Corrosion/Irritation | Category 1B / 2 | Causes skin irritation and potentially severe burns.[1][2][3] |

| Eye Damage/Irritation | Category 1 / 2A | Risk of serious, irreversible eye damage.[1][2][3] |

| Respiratory Irritation | STOT SE 3 | Vapors or mists may cause respiratory tract irritation.[1][3] |

| Acute Oral Toxicity | Category 3 / 4 (assumed) | Toxic or harmful if swallowed.[6][7] |

| Hazardous Decomposition | Not Applicable | Emits CO, CO2, NOx, and Hydrogen Fluoride in a fire.[2][3][4] |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the potential for exposure.

2.1. Mandatory Engineering Controls

-

Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable and serves to contain vapors and prevent inhalation, which is a primary exposure route.

-

Safety Showers and Eyewash Stations : These must be readily accessible and located in the immediate vicinity of the workstation where the chemical is handled.[1][3] Regular testing (weekly) of this equipment is essential to ensure functionality in an emergency.

2.2. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a dynamic risk assessment. The goal is to create a barrier that is impervious to the specific chemical for the duration of the task.

-

Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time and permeation rate. Always double-glove when handling significant quantities or for prolonged procedures. Gloves must be inspected for pinholes or tears before each use.[8]

-

Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9] Given the severe eye damage potential, the use of a full-face shield over the goggles is strongly recommended, especially when transferring liquids or working with reactions under pressure.[1][9]

-

Skin and Body Protection : A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron or a Tyvek suit should be worn over the lab coat.[1][9] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection : When engineering controls (i.e., a fume hood) are not available or may be insufficient, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[1][3] Respirator use requires prior medical clearance, training, and annual fit-testing.[9]

Diagram: PPE Selection Workflow

Caption: Logical workflow for selecting appropriate PPE.

Section 3: Protocols for Safe Handling & Storage

Adherence to standardized protocols minimizes variability and risk. The causality behind each step is critical for intelligent application.

3.1. Step-by-Step Handling Protocol

-

Preparation : Before handling the chemical, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly. Verify the location of the nearest safety shower and eyewash.

-

Weighing : Use a tared, sealed container to weigh the liquid. Alternatively, weigh the material directly into the reaction vessel within the fume hood. This minimizes the risk of spills and vapor release.

-

Transfers : When transferring the liquid, use a syringe or cannula for smaller volumes. For larger volumes, pour slowly and carefully to avoid splashing. Always ground/bond containers when transferring significant quantities to prevent static discharge, which can be an ignition source.[10][11]

-

Post-Handling : After use, ensure the container is tightly sealed.[2][3] Decontaminate the work surface with a suitable solvent (e.g., isopropanol) followed by soap and water. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[8] Always wash hands thoroughly with soap and water after any chemical handling procedure.[1][12]

3.2. Storage and Incompatibility

-

Storage Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be designated for corrosive materials, away from general traffic.

-

Incompatible Materials : This compound is a basic amine and will react violently with strong acids. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][13] Segregate it from these materials to prevent dangerous exothermic reactions or the release of toxic gas.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

4.1. Accidental Release Measures

-

Evacuate : Immediately alert others in the area and evacuate non-essential personnel.[1]

-

Ventilate : Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

-

Contain : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a chemical absorbent pad.[3][14] Do not use combustible materials like paper towels for the initial absorption.

-

Neutralize & Clean : Once absorbed, the material should be collected into a suitable, labeled container for hazardous waste disposal.[2][14] Use spark-proof tools if there is any fire risk.[14] The spill area should then be decontaminated.

-

Large Spills : For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

4.2. Personal Exposure Response

-

Inhalation : Immediately move the affected person to fresh air.[1][2][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][15]

-

Skin Contact : Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][13][14] Seek immediate medical attention.

-

Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2][13] Remove contact lenses if present and easy to do.[1] Immediate medical attention is critical to prevent permanent damage.

-

Ingestion : Do NOT induce vomiting.[1][2][14] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Diagram: Emergency Response Workflow

Caption: Decision workflow for responding to emergencies.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

-

Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams (e.g., strong acids).

-

Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Removal to an authorized incinerator equipped with an afterburner and scrubber is often the recommended method.[1]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. canbipharm.com [canbipharm.com]

- 5. ETHYLAMINE [training.itcilo.org]

- 6. 39959-68-7|1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. ehs.ufl.edu [ehs.ufl.edu]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.fi [fishersci.fi]

- 14. tcichemicals.com [tcichemicals.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Solubility of 1-(2-trifluoromethylphenyl)ethylamine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1-(2-trifluoromethylphenyl)ethylamine, a critical parameter for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, its physicochemical properties, and a detailed protocol for its empirical determination.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is paramount. Solubility dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and is a cornerstone of formulation development for therapeutic agents. This compound, a chiral amine, and its derivatives are important building blocks in medicinal chemistry. An understanding of its behavior in various organic solvents is essential for its effective application. This guide will provide the theoretical framework and practical methodologies to empower researchers in this area.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid (typical for related compounds) | [2] |

| pKa | ~9-11 (estimated for the amine group) | [2][3] |

The structure of this compound, featuring a basic amine group, an aromatic ring, and a highly electronegative trifluoromethyl group, results in a molecule with moderate polarity. The amine group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. The trifluoromethyl group enhances lipophilicity.[4] These features suggest a nuanced solubility profile, with miscibility in a range of organic solvents.

Understanding Solubility: A Theoretical Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the amine group of this compound, promoting solubility. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can interact via dipole-dipole interactions.[6]

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the phenyl and trifluoromethyl portions of the molecule through London dispersion forces.[5] The aromatic nature of toluene may offer favorable π-π stacking interactions with the phenyl ring of the analyte.

Given its structure, this compound is expected to exhibit good solubility in polar organic solvents such as ethanol and dichloromethane.[2] Its solubility in nonpolar solvents like hexane may be more limited but still significant due to the lipophilic trifluoromethyl group and the aromatic ring.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-controlled experimental approach is necessary. The isothermal saturation method is a robust and widely used technique for this purpose.[7]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid/liquid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum desiccator can also be used for this purpose.[7]

-

Mass Determination: Once the solvent has completely evaporated, cool the dish/vial to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation method.

Caption: Experimental workflow for the isothermal saturation method.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound allows for:

-